molecular formula C9H8O5 B3243214 5-(Carboxymethyl)-2-hydroxybenzoic acid CAS No. 15533-27-4

5-(Carboxymethyl)-2-hydroxybenzoic acid

Cat. No.: B3243214
CAS No.: 15533-27-4
M. Wt: 196.16 g/mol
InChI Key: NQIDIIMAHJAXGD-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a carboxymethyl group (-CH2COOH) attached to the benzene ring at the 5-position and a hydroxyl group (-OH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of 2-hydroxybenzoic acid (salicylic acid) using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as:

    Alkalization: Treating 2-hydroxybenzoic acid with sodium hydroxide to form the sodium salt.

    Carboxymethylation: Reacting the sodium salt with chloroacetic acid to introduce the carboxymethyl group.

    Purification: Isolating and purifying the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

5-(Carboxymethyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and prevent oxidative damage. Additionally, the carboxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the carboxymethyl group, making it less soluble and less bioavailable.

    4-Hydroxybenzoic acid: Has the hydroxyl group at the 4-position instead of the 2-position, leading to different chemical properties and reactivity.

    5-(Carboxymethyl)-4-hydroxybenzoic acid: Similar structure but with the hydroxyl group at the 4-position, which can affect its biological activity and applications.

Uniqueness

5-(Carboxymethyl)-2-hydroxybenzoic acid is unique due to the specific positioning of the carboxymethyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(carboxymethyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDIIMAHJAXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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